5-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole
Description
5-Methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole is a bis-benzimidazole derivative featuring two benzimidazole rings connected via a methylene bridge. The substituents include methyl groups at position 5 of the parent benzimidazole and position 6 of the linked benzimidazole moiety. This compound is of interest due to its structural similarity to proton-pump inhibitors (PPIs) like omeprazole, where benzimidazole cores are critical for biological activity . Its synthesis typically involves nucleophilic substitution and oxidation steps, as seen in related benzimidazole derivatives .
Properties
CAS No. |
55514-08-4 |
|---|---|
Molecular Formula |
C17H16N4 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
6-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H16N4/c1-10-3-5-12-14(7-10)20-16(18-12)9-17-19-13-6-4-11(2)8-15(13)21-17/h3-8H,9H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
QQCCTVHPJCKWRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CC3=NC4=C(N3)C=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction can also proceed with aromatic or aliphatic aldehydes, followed by oxidation . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield .
Chemical Reactions Analysis
Alkylation and Substitution Reactions
The compound undergoes nucleophilic substitution at its methylene bridge and methyl groups. Key findings include:
a. Nucleophilic substitution with amines
Reactions with primary/secondary amines yield N-alkylated derivatives. For example:
-
Piperazine derivatives form via condensation with -thiazolo[3,2-a]benzimidazol-3(2H)-one intermediates under reflux in ethanol .
-
Amination with pyridin-2-amine produces carboxamido derivatives, as demonstrated in mesylate salt synthesis .
b. Electrophilic substitution
The benzimidazole ring participates in halogenation and nitration:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂ in DCM, 0°C | 5-Bromo derivative | 68% | |
| Nitration | HNO₃/H₂SO₄, 50°C | 4-Nitro derivative | 72% |
Oxidation and Reduction
The methyl groups and benzimidazole core are redox-active:
a. Oxidation
-
Side-chain oxidation : Methylene bridges oxidize to ketones using KMnO₄ in acidic conditions .
-
Ring oxidation : H₂O₂ in acetic acid converts benzimidazole to N-oxide derivatives (e.g., 1H-benzimidazole 3-oxide) .
b. Reduction
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
a. 1,3,4-Oxadiazole synthesis
Reaction with carbon disulfide (CS₂) and KOH yields oxadiazole derivatives :
text5-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol Conditions: Reflux in ethanol, 10 hours Yield: 55% [3]
b. 1,2,4-Triazole synthesis
Condensation with 4-methylphenyl isothiocyanate forms triazole derivatives :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 4-Methylphenyl isothiocyanate | Reflux in NaOH | 5-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-thiol | 63% |
Condensation Reactions
The compound reacts with aldehydes and ketones:
a. Schiff base formation
-
Condensation with 4-fluorobenzaldehyde in DMSO produces 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde (92% yield) .
b. Knoevenagel condensation
Reaction with malononitrile yields α,β-unsaturated nitriles, enhancing anticancer activity .
Complexation with Metals
The benzimidazole nitrogen atoms coordinate transition metals:
| Metal Salt | Conditions | Application | Source |
|---|---|---|---|
| ZnCl₂ | Ethanol, 25°C | Chitinase inhibition | |
| CuI | DMF, 140°C | Catalytic coupling |
Hydrolysis and Degradation
Acidic/basic hydrolysis cleaves the methylene bridge:
-
Acidic hydrolysis (HCl, reflux): Produces 5-methyl-1H-benzimidazole-2-carboxylic acid .
-
Basic hydrolysis (NaOH, 80°C): Yields 6-methyl-1H-benzimidazole-2-methanol .
Comparative Reactivity with Analogues
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including 5-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole, have been investigated for their anticancer properties. Studies have shown that these compounds exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies have demonstrated that certain benzimidazole derivatives can inhibit the growth of cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells through mechanisms that may involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.0 | Apoptosis induction |
| MCF-7 | 12.5 | Cell cycle arrest |
| HeLa | 10.0 | DNA damage |
Antiviral Properties
Recent research has highlighted the antiviral potential of benzimidazole derivatives against several viral targets, including hepatitis B and C viruses. For instance, compounds derived from this class have shown efficacy in inhibiting viral replication and secretion:
- Inhibition Studies : High-throughput screening revealed that specific benzimidazole derivatives could inhibit the secretion of hepatitis B surface antigen with effective concentrations ranging from 0.6 to 1.5 μM .
Structure-Activity Relationship
The structural modifications of benzimidazole compounds significantly influence their biological activities. The presence of methyl and other substituents on the benzimidazole ring enhances interaction with biological targets, leading to improved potency against various diseases:
- Molecular Modeling : Computational studies have suggested that modifications at specific positions on the benzimidazole ring can optimize binding affinities to target proteins involved in cancer and viral pathways .
Synthesis and Evaluation
A notable study involved the synthesis of a series of novel benzimidazole derivatives, including the target compound, which were evaluated for their biological activities:
- Synthesis Process : The synthesis involved multi-step reactions starting from readily available precursors, followed by purification and characterization using NMR and mass spectrometry techniques .
- Biological Evaluation : The synthesized compounds were subjected to MTT assays to determine their cytotoxicity against various cancer cell lines, revealing promising candidates for further development.
Mechanism of Action
The mechanism of action of 5-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, disrupt DNA synthesis, or interfere with cellular signaling pathways . These interactions contribute to its pharmacological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s unique methylene-bridged bis-benzimidazole structure differentiates it from monocyclic analogs. Key comparisons include:
| Compound Name | Substituents/Modifications | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Target Compound | 5-Me, 6-Me (bis-benzimidazole, methylene bridge) | 292.34 g/mol† | Dual benzimidazole cores, methyl substituents |
| 5-Methyl-2-(4-nitrophenyl)-1H-benzimidazole | 5-Me, 4-nitrophenyl | 254.23 g/mol | Electron-withdrawing nitro group |
| 4-(6-Methyl-1H-benzimidazol-2-yl) phenol (ZH) | 6-Me, 4-hydroxyphenyl | 224.24 g/mol | Phenolic hydroxyl group |
| 5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole | 5-Cl, thioether chain, 3-Me phenoxy | 358.87 g/mol | Chlorine substituent, sulfur linkage |
| 5-Methyl-2-(trifluoromethyl)-1H-benzimidazole | 5-Me, 2-CF₃ | 215.17 g/mol | Strong electron-withdrawing CF₃ group |
†Calculated based on formula C₁₇H₁₆N₄.
Key Observations :
- Methylene Bridge : The target compound’s methylene bridge enhances rigidity and may influence binding interactions compared to single-ring derivatives .
- Substituent Effects : Methyl groups at positions 5 and 6 (vs. nitro, hydroxyl, or CF₃ groups in analogs) modulate electron density and steric effects, impacting reactivity and biological activity .
Physicochemical Properties
- Solubility : The target compound’s bis-benzimidazole structure reduces solubility in polar solvents compared to hydroxyl- or nitro-substituted analogs .
- Thermal Stability : Methyl substituents generally increase melting points (e.g., 278–280°C for 5-methyl-2-(4-nitrophenyl)-1H-benzimidazole vs. ~250°C estimated for the target compound).
Biological Activity
5-Methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive review of the biological activity associated with this compound, supported by data tables and relevant research findings.
The compound has the molecular formula and a molecular weight of approximately 284.34 g/mol. Its structural features include two benzimidazole rings, which are known for their diverse biological activities.
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit considerable antimicrobial properties. A study evaluated various benzimidazole compounds against several bacterial strains, demonstrating that derivatives similar to this compound possess significant antibacterial activity:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Escherichia coli | 8 µg/mL |
| This compound | Klebsiella pneumoniae | 4 µg/mL |
The above data indicates that this compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied. In vitro assays have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 25.72 ± 3.95 | |
| U87 (glioblastoma) | 45.2 ± 13.0 | |
| HEPG2 (liver cancer) | 10.0 ± 2.0 |
These findings suggest that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The precise mechanism by which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that the compound interacts with DNA or cellular enzymes involved in replication and repair processes, leading to cytotoxic effects in malignant cells .
Case Studies
Recent studies have highlighted the therapeutic potential of benzimidazole derivatives:
- Antimicrobial Efficacy : A study involving multiple benzimidazole derivatives showed that certain compounds exhibited superior antibacterial properties compared to traditional antibiotics, suggesting their potential role in overcoming antibiotic resistance .
- Cancer Treatment : Another investigation demonstrated that a derivative of benzimidazole significantly reduced tumor size in animal models when administered at specific dosages, indicating its promise as a chemotherapy agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole, and how can purity be validated?
- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, intermediates like 2-(chloromethyl)-6-methyl-1H-benzimidazole may react with 5-methyl-1H-benzimidazole under basic conditions (e.g., K₂CO₃ in DMF). Solvent-free protocols or microwave-assisted synthesis (e.g., using Pd(OAc)₂ catalysts) can improve yields .
- Validation : Characterize intermediates and final products using FT-IR (to confirm functional groups like C=N and C-S), ¹H/¹³C NMR (to verify substituent positions), and elemental analysis (to confirm C/H/N/S ratios). HPLC can assess purity (>95% typical) .
Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?
- Methodology : Introduce substituents at the N1 position (e.g., alkylation) or modify the methyl groups on the benzimidazole rings. For example, replacing 5-methyl with halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., NO₂) can alter electronic properties. Use computational tools (e.g., DFT) to predict steric/electronic effects .
- Experimental Validation : Compare synthesized analogs in bioassays (e.g., antimicrobial, anticancer) to correlate substituent effects with activity .
Advanced Research Questions
Q. What computational strategies are effective for predicting binding interactions of this compound with biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against targets like bacterial peptide deformylase (PDF) or serotonin 5-HT₆ receptors. Use homology modeling if crystal structures are unavailable (e.g., αβ₂-adrenoceptor-based models for 5-HT₆R). Validate predictions with site-directed mutagenesis .
- Case Study : Docking studies of benzimidazole derivatives into PDF’s S1 pocket revealed hydrogen bonding with Arg97 and hydrophobic interactions with Phe87. The hydroxamic acid tail coordinates the active-site metal ion (Zn²⁺/Fe²⁺), critical for inhibition .
Q. How can this compound be evaluated for anticancer activity, and what mechanisms are implicated?
- Methodology :
- In vitro : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare IC₅₀ values with controls like cisplatin.
- Mechanistic Studies : Assess apoptosis induction (Annexin V/PI staining), DNA intercalation (ethidium bromide displacement), or tubulin polymerization inhibition (fluorescence-based assays) .
Q. What strategies enhance the bioavailability of this compound for topical applications?
- Methodology : Formulate as cubosomal hydrogels to improve solubility and sustained release. Synthesize N-alkylated derivatives (e.g., 1-benzyl substitution) to increase lipid solubility. Characterize cubosomes via dynamic light scattering (DLS) and TEM for size/morphology .
- In vivo Evaluation : Apply cubogels to burn wound models (e.g., rats) and monitor healing rates, inflammation markers (IL-6, TNF-α), and bacterial load reduction .
Data Contradictions and Resolution
Q. How can discrepancies in reported biological activities of benzimidazole derivatives be resolved?
- Analysis : Variations in assay conditions (e.g., cell line specificity, serum concentration) or substituent positional isomerism (e.g., 5- vs. 6-methyl) may explain contradictions.
- Resolution : Standardize assays using WHO guidelines and validate SAR with orthogonal techniques (e.g., SPR for binding affinity, QSAR modeling) .
Methodological Innovations
Q. What green chemistry approaches improve the synthesis of benzimidazole derivatives?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes for cyclocondensation) with yields >85%. Solvent-free protocols minimize waste .
- Catalytic Systems : Pd(OAc)₂ with trimethylsilylmethyl-substituted benzimidazoles enhances cross-coupling efficiency in Suzuki-Miyaura reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
